molecular formula C16H21N5O B2678224 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379973-02-9

4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

Cat. No. B2678224
CAS RN: 2379973-02-9
M. Wt: 299.378
InChI Key: AUTPSARSSZFCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a potent inhibitor of the protein kinase AKT, which plays a critical role in cell proliferation, survival, and metabolism.

Mechanism Of Action

4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine inhibits AKT by binding to its PH domain, which is required for its activation. This prevents AKT from being phosphorylated and activated, leading to a decrease in downstream signaling. AKT inhibition by 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to induce apoptosis in cancer cells and improve glucose homeostasis in diabetic mice.
Biochemical and Physiological Effects:
4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, decrease glucose levels in diabetic mice, and improve insulin sensitivity in obese mice. 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has also been shown to inhibit the growth of tumors in animal models of cancer.

Advantages And Limitations For Lab Experiments

4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in various cellular processes. 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has also been shown to be effective in animal models of cancer and diabetes, which suggests that it may have therapeutic potential. However, 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which may limit its use in some labs.

Future Directions

There are several future directions for research on 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the use of 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine could be used to study the role of AKT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new synthetic methods for 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine could make it more accessible and affordable for labs.

Synthesis Methods

The synthesis of 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine involves several steps, including the preparation of the key intermediate, 4-methyl-2-nitro-1H-imidazole, which is then reacted with 3-(2-chloroethyl)-5-methylpyridine-2-amine to form the corresponding 4-methyl-2-(3-(5-methylpyridin-2-yl)oxymethyl)imidazole. This intermediate is then reacted with piperidine to form the final product, 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine. The synthesis of 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of AKT, which is a critical signaling molecule involved in many cellular processes, including cell proliferation, survival, and metabolism. 4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been used to study the role of AKT in cancer, diabetes, and other diseases. It has also been used to study the effects of AKT inhibition on cell growth, apoptosis, and metabolism.

properties

IUPAC Name

4-methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-8-18-16(19-9-12)22-11-14-4-3-7-21(10-14)15-17-6-5-13(2)20-15/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPSARSSZFCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)COC3=NC=C(C=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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